(S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol
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Overview
Description
(S)-3,3’-Bis(perfluorophenyl)-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core substituted with perfluorophenyl groups, which imparts distinct electronic and steric characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(perfluorophenyl)-[1,1’-binaphthalene]-2,2’-diol typically involves the coupling of perfluorophenyl groups to a binaphthalene backbone. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where boronic acids or esters react with halogenated binaphthalene under palladium catalysis . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Bis(perfluorophenyl)-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or quinones using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the perfluorophenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, oxidizing agents like chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products from these reactions include oxidized derivatives like quinones, reduced forms such as dihydro compounds, and various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
(S)-3,3’-Bis(perfluorophenyl)-[1,1’-binaphthalene]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying electronic effects in conjugated systems.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific electronic and steric properties.
Mechanism of Action
The mechanism of action of (S)-3,3’-Bis(perfluorophenyl)-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through its hydroxyl and perfluorophenyl groups. These interactions can influence electronic properties and molecular conformations, affecting the compound’s reactivity and functionality. The pathways involved often include π-π stacking interactions and hydrogen bonding, which play crucial roles in its behavior in various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other perfluorophenyl-substituted binaphthalenes and related fluorinated aromatic compounds. Examples are:
- 3-hydroxy-1,3-bis(pentafluorophenyl)-2-propen-1-one
- 1,5-dihydroxy-1,5-bis(pentafluorophenyl)-1,4-pentadien-3-one
Uniqueness
(S)-3,3’-Bis(perfluorophenyl)-[1,1’-binaphthalene]-2,2’-diol stands out due to its specific substitution pattern and the presence of both hydroxyl and perfluorophenyl groups. This combination imparts unique electronic properties and steric effects, making it valuable for specialized applications in materials science and organic synthesis.
Properties
IUPAC Name |
1-[2-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)naphthalen-1-yl]-3-(2,3,4,5,6-pentafluorophenyl)naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12F10O2/c33-21-19(22(34)26(38)29(41)25(21)37)15-9-11-5-1-3-7-13(11)17(31(15)43)18-14-8-4-2-6-12(14)10-16(32(18)44)20-23(35)27(39)30(42)28(40)24(20)36/h1-10,43-44H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECBYJHAMFZNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=C(C(=C(C(=C5F)F)F)F)F)O)O)C6=C(C(=C(C(=C6F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H12F10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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